IDO1 Inhibitory Activity: 1-(3-Methoxyphenyl)-1H-indole vs. Clinical Benchmark Epacadostat
1-(3-Methoxyphenyl)-1H-indole exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In a mouse cell-based assay, it achieves an IC50 of 13 nM [1]. This potency is comparable to, and in this specific assay context, nominally more potent than, the clinical-stage IDO1 inhibitor epacadostat (INCB024360), which shows an IC50 of 19 nM in a human HeLa cell assay and 60 nM in a mouse P815B cell assay .
| Evidence Dimension | IDO1 inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): 19 nM (HeLa cells), 60 nM (P815B cells) |
| Quantified Difference | Target compound IC50 is 1.5x lower (more potent) than epacadostat's HeLa cell IC50, and 4.6x lower than its P815B cell IC50. |
| Conditions | Target: Mouse IDO1 transfected in P815 cells, 16 hr HPLC assay [1]. Comparator: Human HeLa cells stimulated with IFN-gamma, spectrophotometry assay . |
Why This Matters
This data positions 1-(3-Methoxyphenyl)-1H-indole as a valuable, structurally distinct chemical probe or lead optimization starting point for IDO1-targeted drug discovery programs, offering a potency profile that warrants investigation against a clinical benchmark.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994). Affinity Data: IC50 13 nM for mouse IDO1. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
